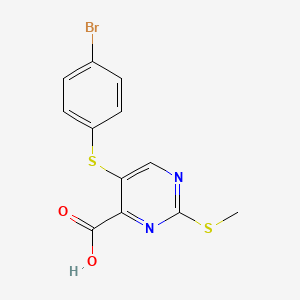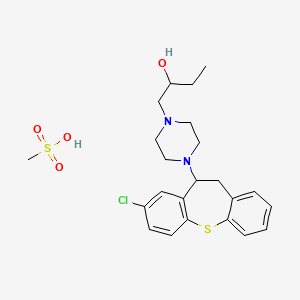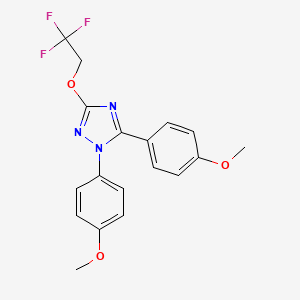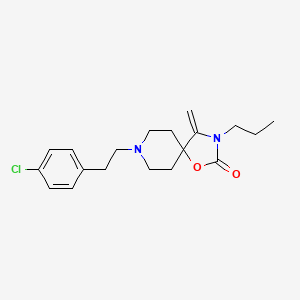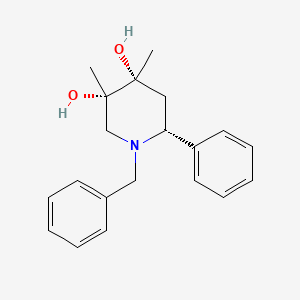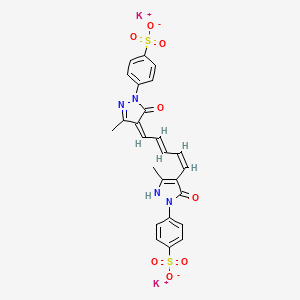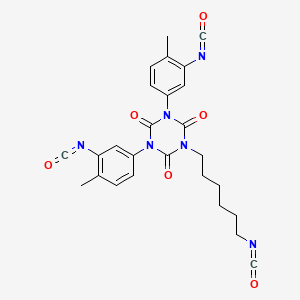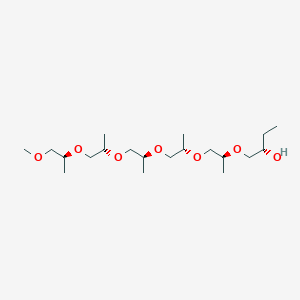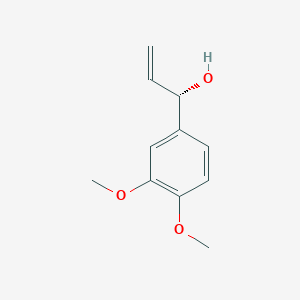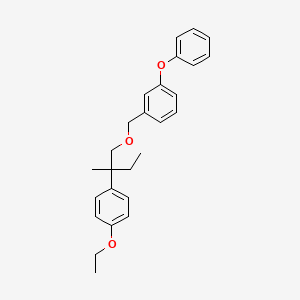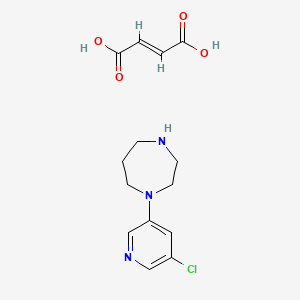
Baptigenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Baptigenin can be synthesized through several methods. One common approach involves the acid hydrolysis or vacuum sublimation of baptisin . Another method includes the synthesis from radix Baptisiae . The compound can also be prepared through the reaction of appropriate precursors under specific conditions, such as using ethanol as a solvent and maintaining a temperature range of 180-200°C for sublimation .
Analyse Des Réactions Chimiques
Baptigenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another.
Applications De Recherche Scientifique
Chemistry: Baptigenin is used as a precursor for synthesizing other flavonoid derivatives.
Mécanisme D'action
Baptigenin exerts its effects through various molecular targets and pathways. It modulates cell-signaling pathways by inhibiting the phosphorylation of key kinases such as JAK/SRC, which prevents the activation of STAT3 and subsequent gene transcription . This mechanism is crucial for its anticancer activities. Additionally, this compound interacts with microRNAs to regulate key cellular processes .
Comparaison Avec Des Composés Similaires
Baptigenin is similar to other flavonoids such as apigenin, chrysin, and hesperidin . it is unique in its specific molecular interactions and biological activities. For instance, while apigenin is known for its anticancer properties, this compound has shown distinct anti-inflammatory and antidiabetic effects .
Similar Compounds
- Apigenin
- Chrysin
- Hesperidin
Propriétés
Numéro CAS |
5908-63-4 |
|---|---|
Formule moléculaire |
C15H10O6 |
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
7-hydroxy-3-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O6/c16-8-1-2-9-13(5-8)21-6-10(14(9)19)7-3-11(17)15(20)12(18)4-7/h1-6,16-18,20H |
Clé InChI |
YFVNYAXYZNDLIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)OC=C(C2=O)C3=CC(=C(C(=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


